molecular formula C10H11FO2 B1390725 3-(3-Fluoro-2-methylphenyl)propionic acid CAS No. 377083-80-2

3-(3-Fluoro-2-methylphenyl)propionic acid

Cat. No. B1390725
M. Wt: 182.19 g/mol
InChI Key: ASZYDQYGUZNHFU-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)propionic acid, also known as FMPPA, is an organic compound primarily used for scientific research purposes. It is a carboxylic acid building block .


Molecular Structure Analysis

The molecular formula of 3-(3-Fluoro-2-methylphenyl)propionic acid is C10H11FO2. The InChI code is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-(3-Fluoro-2-methylphenyl)propionic acid is a solid at ambient temperature . Its molecular weight is 182.19 g/mol.

Scientific Research Applications

Chiral Building Blocks in Organic Synthesis

3-(3-Fluoro-2-methylphenyl)propionic acid and related compounds serve as valuable chiral building blocks in organic synthesis. The enantioselective synthesis of various benzyloxymethyl phenyl propionic acids, including derivatives closely related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been achieved. These syntheses involve TiCl4 mediated alkylation and hydrolysis processes, providing access to optically active compounds that are crucial for the development of new pharmaceuticals and materials (Parsons et al., 2004).

Asymmetric Decarboxylation

The compound α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been synthesized via asymmetric decarboxylation. This process, catalyzed by an enzyme, provides a route to produce optically active non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of 3-(3-Fluoro-2-methylphenyl)propionic acid derivatives in medicinal chemistry (Terao et al., 2003).

Intermediate in Organic Synthesis

Electrocatalytic Hydrogenation

The electrocatalytic hydrogenation of α-aryl acrylic acids, including compounds related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been explored. This process, performed at a nickel cathode without an external supply of pressurized H2 gas, results in the formation of aryl-2-propionic acids. Such hydrogenation reactions are crucial for the synthesis of pharmacologically active compounds, indicating the potential utility of 3-(3-Fluoro-2-methylphenyl)propionic acid in developing new therapeutic agents (Raju et al., 2002).

Fluorinated Natural Products

The study of fluorine-containing natural products, such as the investigation of a putative fluorinated compound from Streptomyces sp., sheds light on the unique properties imparted by fluorine atoms in organic molecules. This research is relevant to understanding the biological and chemical significance of fluorinated compounds like 3-(3-Fluoro-2-methylphenyl)propionic acid, potentially leading to the discovery of novel bioactive molecules (Aldemir et al., 2014).

Safety And Hazards

The safety data sheet for 3-(3-Fluoro-2-methylphenyl)propionic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZYDQYGUZNHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-2-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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